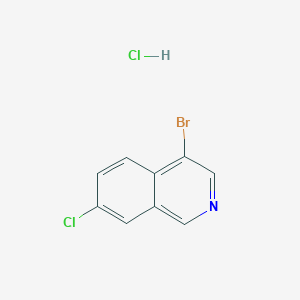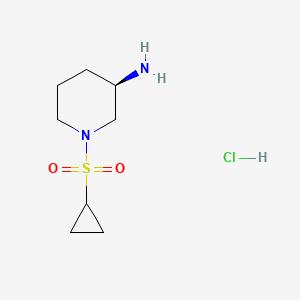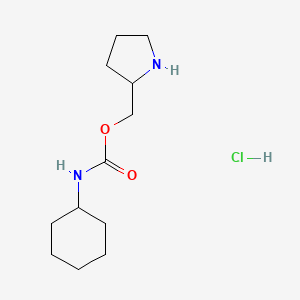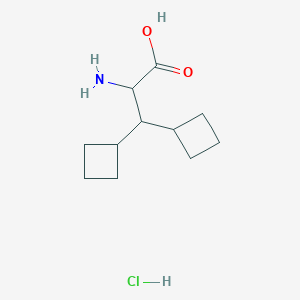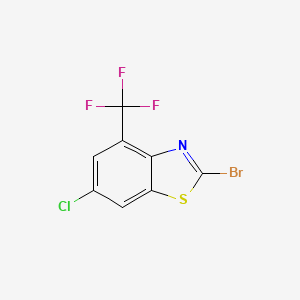
2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole
Descripción general
Descripción
“2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole” is a heterocyclic organic compound with the molecular formula C8H2BrClF3NS . It is a yellow solid with a molecular weight of 316.53 . The IUPAC name for this compound is 2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 316.53 . The compound is stored at temperatures between 0-5°C . The compound’s density is predicted to be 1.666±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antitumor Properties
2-Bromo-6-chloro-4-trifluoromethyl-benzothiazole and its derivatives show significant promise in the field of antitumor research. A study highlighted the development of potent and selective antitumor agents within the 2-(4-aminophenyl)benzothiazoles series, showcasing nanomolar in vitro activity against certain human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas (Bradshaw, Stevens, & Westwell, 2001). Another research effort synthesized and evaluated various 2-(4-aminophenyl)benzothiazoles for their activities against breast cancer cell lines in vitro and in vivo, with some compounds showing potent growth inhibition against mammary carcinoma models in mice (Shi et al., 1996).
Neuroprotection
Amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to neuroprotective drugs, have been synthesized and tested for their neuroprotective efficacy, potentially useful in treating brain diseases. Preliminary tests showed significant attenuation of neuronal injury (Anzini et al., 2010).
Corrosion Inhibition
Studies on benzothiazole derivatives, including this compound, have demonstrated their effectiveness as corrosion inhibitors for materials like steel. These compounds exhibit high inhibition efficiencies and can be adsorbed onto surfaces via physical and chemical means, offering extra stability (Hu et al., 2016).
Fluorescent Probes
Derivatives of benzothiazole have been prepared for application as fluorescent probes, suitable for sensing various cations and sensitive to pH changes. This highlights the potential of benzothiazole derivatives in analytical and diagnostic applications (Tanaka et al., 2001).
Synthesis Methods
Several studies focus on efficient synthesis methods for benzothiazole derivatives, including this compound. These methods are crucial for producing these compounds in high yields and purity, essential for their application in various fields (Liao et al., 2012).
Antimicrobial Properties
Benzothiazole derivatives have also been studied for their antimicrobial properties. For example, a study synthesized 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, demonstrating significant antimicrobial activity against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMBXOSQSDGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
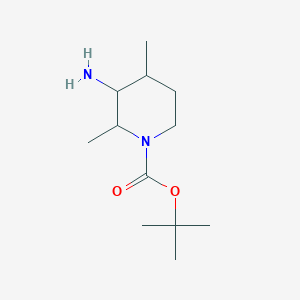
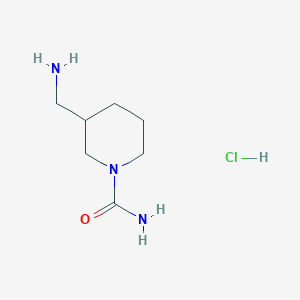
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)

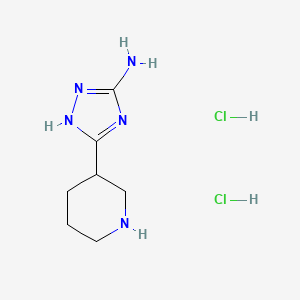

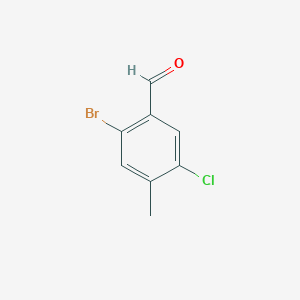
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
